3-Butan-2-yl 6-methyl 4-(2-butoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
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Overview
Description
3-Butan-2-yl 6-methyl 4-(2-butoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate is a complex organic compound that belongs to the class of hexahydroquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butan-2-yl 6-methyl 4-(2-butoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Condensation Reaction: Starting with the condensation of appropriate aldehydes and ketones to form the hexahydroquinoline core.
Esterification: Introduction of ester groups through esterification reactions using alcohols and carboxylic acids.
Substitution: Functionalization of the aromatic ring with butoxy groups via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl and butyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, hexahydroquinoline derivatives are studied for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine
Medicinal chemistry explores this compound for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Butan-2-yl 6-methyl 4-(2-butoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating biological pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Hexahydroquinoline Derivatives: Compounds with similar core structures but different substituents.
Quinoline Derivatives: Compounds with a quinoline core, differing in the degree of hydrogenation and functional groups.
Uniqueness
The uniqueness of 3-Butan-2-yl 6-methyl 4-(2-butoxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate lies in its specific substituents and functional groups, which may confer unique chemical and biological properties compared to other hexahydroquinoline derivatives.
Properties
Molecular Formula |
C28H37NO6 |
---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
3-O-butan-2-yl 6-O-methyl 4-(2-butoxyphenyl)-2,7-dimethyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C28H37NO6/c1-7-9-14-34-21-13-11-10-12-19(21)24-23(28(32)35-17(4)8-2)18(5)29-20-15-16(3)22(27(31)33-6)26(30)25(20)24/h10-13,16-17,22,24,29H,7-9,14-15H2,1-6H3 |
InChI Key |
VVGKVIVMULHCIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1C2C3=C(CC(C(C3=O)C(=O)OC)C)NC(=C2C(=O)OC(C)CC)C |
Origin of Product |
United States |
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